3-(tert-Butyl)-5-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-tert-butyl-5-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI Key |
NUNDBHDEUFZOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)I |
Origin of Product |
United States |
Synthetic Strategies for 3 Tert Butyl 5 Iodopyridine and Analogous Systems
Direct Halogenation and Alkylation Approaches on Pyridine (B92270) Scaffolds
Direct functionalization of the pyridine ring presents a straightforward approach to installing the desired substituents. However, the regioselectivity of these reactions is a critical consideration due to the electronic properties of the heterocycle.
Electrophilic Iodination Methodologies for Pyridine Derivatives
The introduction of an iodine atom onto a pyridine ring can be achieved through electrophilic iodination. However, the pyridine ring is less reactive towards electrophiles compared to benzene (B151609), and the reaction conditions must be carefully selected. For a 3-substituted pyridine, such as 3-tert-butylpyridine, the incoming electrophile is directed to the C5 position, as well as the C3 position in unsubstituted pyridines. rsc.orgresearchgate.netscispace.com
A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgresearchgate.netscispace.com This method has been shown to result in C3 and C5 iodination. rsc.orgresearchgate.netscispace.com The reaction likely proceeds through the in situ generation of an iodo radical, which then attacks the pyridine ring. scispace.com
Common reagents and conditions for electrophilic iodination are summarized in the table below.
| Reagent System | Conditions | Comments |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic medium | Classic electrophilic iodination. |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TfOH) | Milder conditions compared to I₂. |
| I₂ / K₂S₂O₈ / MnSO₄ | High temperature | Radical-based C-H iodination. scispace.com |
For the synthesis of 3-(tert-Butyl)-5-iodopyridine, the direct iodination of 3-tert-butylpyridine would be the most direct approach. The tert-butyl group at the 3-position would sterically and electronically influence the position of iodination, favoring the C5 position.
Regioselective Introduction of the tert-Butyl Moiety onto Pyridine Rings
The introduction of a tert-butyl group onto a pyridine ring is not as straightforward as with many carbocyclic aromatic systems due to the specific reactivity of the pyridine nucleus.
Direct Friedel-Crafts alkylation, a common method for alkylating aromatic rings, is generally not effective for pyridines. The nitrogen atom in the pyridine ring is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.
Modern cross-coupling reactions offer powerful methods for the formation of carbon-carbon bonds. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, have been employed for the synthesis of tert-butylated arenes. This approach involves the reaction of an aryl halide with a tert-butyl Grignard reagent in the presence of a nickel catalyst.
For the synthesis of 3-tert-butylpyridine, a potential route would involve the cross-coupling of a 3-halopyridine (e.g., 3-bromopyridine) with tert-butylmagnesium chloride. Ligand-free nickel-catalyzed Kumada cross-coupling reactions of aryl bromides with tert-butyl Grignard reagents have been reported to produce tert-butyl aryls in good yields. rhhz.net A proposed catalytic cycle for this transformation involves a Ni(I)-Ni(III) pathway. rhhz.net
The general scheme for this reaction is as follows:
3-Bromopyridine + t-BuMgCl --(NiCl₂)--> 3-tert-Butylpyridine
This method provides a more direct route to the 3-tert-butylpyridine core compared to multi-step classical syntheses.
Functional Group Interconversion and Modification on Pyridine Precursors
An alternative to direct C-H functionalization is the synthesis of a pyridine ring already bearing functional groups that can be subsequently converted to the desired substituents.
Halogen Exchange Reactions (e.g., Finkelstein Reaction) for Iodo-Pyridine Formation
The Finkelstein reaction is a well-established method for the conversion of alkyl and aryl chlorides or bromides to the corresponding iodides through treatment with an alkali metal iodide, typically sodium iodide in acetone. byjus.comiitk.ac.inwikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org
While the classic Finkelstein reaction is most effective for alkyl halides, it has been adapted for aromatic systems. The "aromatic Finkelstein reaction" can be used to convert aryl bromides to aryl iodides, often requiring a catalyst such as copper(I) iodide in combination with a diamine ligand. wikipedia.org
For the synthesis of this compound, this strategy would involve the initial synthesis of 3-tert-butyl-5-bromopyridine. This precursor could then undergo a halogen exchange reaction to yield the final product.
3-tert-Butyl-5-bromopyridine + NaI --(Catalyst)--> this compound + NaBr
The synthesis of the 3-tert-butyl-5-bromopyridine precursor could potentially be achieved through the bromination of 3-tert-butylpyridine or by a synthetic route starting from a pre-brominated pyridine derivative, such as 3-amino-5-bromopyridine. chemicalbook.com
The conditions for aromatic Finkelstein reactions can vary, but a typical procedure involves heating the aryl bromide with sodium iodide and a copper(I) iodide catalyst in a suitable solvent like dioxane.
| Starting Material | Reagents | Conditions | Product |
| 3-tert-Butyl-5-bromopyridine | NaI, CuI, diamine ligand | Dioxane, heat | This compound |
| 3-tert-Butyl-5-chloropyridine | NaI, CuI, diamine ligand | Dioxane, heat | This compound |
This functional group interconversion strategy provides a reliable method for introducing iodine, especially when direct iodination proves to be low-yielding or lacks the desired regioselectivity.
Derivatization of Substituted Pyridine Amines (e.g., tert-Butyloxycarbonyl Protection)
A common and effective strategy for the synthesis of functionalized pyridines involves the derivatization of pre-existing pyridine rings. In the context of preparing this compound, a hypothetical yet synthetically plausible route commences with a corresponding aminopyridine precursor, such as 3-(tert-Butyl)-5-aminopyridine. The amino group serves as a versatile handle for the introduction of the iodo substituent via a diazotization-iodination sequence, famously known as the Sandmeyer reaction.
To modulate the reactivity of the aminopyridine and to prevent unwanted side reactions during subsequent synthetic steps, the amino group is often protected. The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The protection of an aminopyridine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
Reactivity and Advanced Synthetic Transformations of 3 Tert Butyl 5 Iodopyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like 3-(tert-butyl)-5-iodopyridine, the carbon-iodine bond serves as a highly reactive site for such transformations, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling, a reaction between an organohalide and an organoboron compound, is one of the most versatile methods for creating biaryl and heteroaryl-aryl structures. rsc.org The reaction of this compound is particularly significant for synthesizing complex molecules where a substituted pyridine (B92270) ring is a key component.
The success of a Suzuki-Miyaura coupling, especially with sterically demanding substrates, is highly dependent on the catalyst system. For this compound, the bulky tert-butyl group adjacent to the pyridine nitrogen introduces significant steric hindrance, which can impede the approach of the catalyst and the coupling partners. nih.govrsc.org
To overcome this, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally required. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. acs.org Ligands such as SPhos, XPhos, and P(t-Bu)3 have proven effective in couplings of sterically hindered aryl halides and are expected to be suitable for this substrate. rsc.orguwindsor.caorganic-chemistry.org The use of these ligands can promote the formation of highly active, monoligated L1Pd(0) catalytic species, which are crucial for reactions involving challenging substrates. acs.org
An illustrative table of potential catalyst systems for the Suzuki-Miyaura coupling of this compound, based on systems used for similar sterically hindered heteroaryl halides, is presented below.
| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-110 | beilstein-journals.org |
| Pd2(dba)3 | P(t-Bu)3 | Cs2CO3 | Dioxane | Room Temp - 100 | organic-chemistry.org |
| PdCl2(dppf) | (none) | K2CO3 | DME | 80 | mdpi.com |
| Pd(PPh3)4 | (none) | Na2CO3 | Dioxane/H2O | 120 | nih.gov |
This table is illustrative and based on successful couplings of sterically hindered or substituted (hetero)aryl halides.
The range of boronic acids and esters that can be coupled with this compound is broad, but not without limitations. The steric hindrance from the tert-butyl group can affect the efficiency of the coupling with ortho-substituted arylboronic acids. rsc.org While couplings with phenylboronic acid, and para- or meta-substituted analogs are generally efficient, reactions with di-ortho-substituted arylboronic acids can be challenging and may require highly active catalyst systems, such as those employing AntPhos or BI-DIME ligands, to achieve good yields. rsc.org
The reaction is generally tolerant of a wide variety of functional groups on the boronic acid partner, including esters, ketones, and nitro groups. nih.govgre.ac.uk Heteroarylboronic acids, such as those derived from thiophene (B33073) or pyrrole, are also viable coupling partners, allowing for the synthesis of complex hetero-biaryl systems. mdpi.com However, issues like protodeboronation of the boronic acid can sometimes lead to lower yields, particularly with electron-deficient or unstable heteroarylboronic acids. mdpi.com The use of potassium heteroaryltrifluoroborates can sometimes offer an advantage due to their enhanced stability.
In this compound, the iodine at the C5 position is the primary site for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond. If other halogens were present on the ring, the regioselectivity would be governed by a combination of factors. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F, which is related to the bond dissociation energies. acs.org
The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne. libretexts.orgwikipedia.org This reaction provides a direct route to alkynyl-substituted pyridines from this compound, which are important intermediates in the synthesis of various pharmaceuticals and functional materials. acs.org
The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org
For a substrate like this compound, optimization of this dual system is key to achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). acs.org Key parameters for optimization include the choice of palladium source, ligand, copper source, base, and solvent.
A typical optimized system for the Sonogashira coupling of a related halo-pyridine, 2-amino-3-bromopyridine, involved Pd(CF3COO)2 as the palladium source, PPh3 as the ligand, CuI as the co-catalyst, and Et3N as the base in DMF at 100°C. scirp.org Similar conditions can be envisioned as a starting point for the coupling of this compound. The steric hindrance of the tert-butyl group might necessitate the use of more robust ligands to ensure efficient catalysis.
The table below outlines typical conditions that could be optimized for the Sonogashira coupling of this compound.
| Parameter | Variation | Purpose/Effect | Reference |
| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(OAc)2, Pd(CF3COO)2 | Primary catalyst for the cross-coupling cycle. | libretexts.orgscirp.org |
| Ligand | PPh3, P(t-Bu)3, N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd(0) and facilitates oxidative addition. Bulky, electron-rich ligands can improve efficiency. | libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. | wikipedia.org |
| Base | Et3N, Piperidine (B6355638), DBU | Neutralizes the HX formed and facilitates deprotonation of the alkyne. | wikipedia.orgscirp.org |
| Solvent | DMF, THF, Toluene | Affects solubility and reaction rates. | scirp.org |
| Atmosphere | Nitrogen, Argon, Diluted H2 | An inert atmosphere prevents catalyst degradation. Diluted H2 can suppress alkyne homocoupling. | acs.org |
This table provides a general guide for the optimization of Sonogashira reaction conditions based on established literature for similar substrates.
The successful application of these advanced synthetic transformations underscores the importance of this compound as a versatile platform for the construction of complex, highly functionalized pyridine derivatives.
Sonogashira Coupling Reactions with Terminal Alkynes
Development of Copper-Free and Amine-Free Methodologies
The traditional Sonogashira reaction, a cornerstone in the formation of C(sp²)-C(sp) bonds, typically relies on a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgrsc.org However, the use of copper can lead to undesirable side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), and the presence of amines can complicate product purification, particularly on an industrial scale. pitt.edu This has spurred the development of copper-free and amine-free Sonogashira coupling methodologies. rsc.orgnih.gov
Recent advancements have demonstrated the feasibility of performing Sonogashira reactions under these cleaner conditions. acs.orgnih.gov For instance, a combination of Pd(CH₃CN)₂Cl₂ and the bulky, electron-rich phosphine ligand cataCXium A has been successfully employed for the multifold Sonogashira coupling of aryl halides with terminal alkynes. acs.orgnih.gov This system operates at room temperature in a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) with cesium carbonate (Cs₂CO₃) as the base, completely avoiding the need for copper and amine additives. acs.orgnih.gov The reaction mechanism likely involves the oxidative addition of the aryl halide to the palladium(0) complex as the rate-determining step. nih.gov
The choice of base and solvent is critical in these modified protocols. Studies have shown that inorganic bases like Cs₂CO₃ can effectively replace amines. acs.org The development of palladium(II) β-oxoiminatophosphane complexes has also provided highly efficient and air-stable catalysts for Sonogashira couplings under mild, copper-free, and even solvent-free conditions. organic-chemistry.org These catalysts have demonstrated high turnover frequencies at low catalyst loadings. organic-chemistry.org
While these methods have been successfully applied to a range of aryl halides, the specific application to this compound is not extensively documented in the provided search results. However, the general principles and successful application to other aryl iodides suggest that similar conditions could be adapted for this substrate. beilstein-journals.orgresearchgate.net
Substrate Versatility and Challenges with Iodopyridine Substrates
The Sonogashira coupling exhibits broad substrate scope, accommodating a variety of functional groups on both the aryl halide and the terminal alkyne. libretexts.orgscirp.org Generally, the reactivity of aryl halides follows the order: I > Br > Cl. libretexts.org This makes iodopyridines, such as this compound, highly reactive substrates for this transformation.
However, challenges can arise with specific substrates. For instance, the electronic properties of the substituents on the pyridine ring can influence the reaction efficiency. Electron-withdrawing groups can enhance the reactivity of the aryl halide towards oxidative addition, while electron-donating groups may have the opposite effect. The steric hindrance posed by the bulky tert-butyl group in this compound could also impact the approach of the palladium catalyst and the alkyne, potentially requiring optimized reaction conditions, such as higher temperatures or specific ligands, to achieve high yields.
Furthermore, the presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition or side reactions. The nitrogen can coordinate to the palladium center, affecting its catalytic activity. In some cases, this can be mitigated by the choice of ligand or by using a salt of the pyridine to reduce the coordinating ability of the nitrogen.
While the search results provide general information on the substrate scope of Sonogashira reactions with iodopyridines, they lack specific examples and detailed studies on this compound. The successful coupling of 3-iodopyridine (B74083) with phenylacetylene (B144264) has been reported, suggesting the feasibility of such reactions. researchgate.net
Other Transition Metal-Catalyzed Cross-Coupling Processes (e.g., Negishi, Stille, Buchwald-Hartwig)
Beyond the Sonogashira reaction, this compound is a versatile substrate for various other transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for forming C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgacs.org The reaction is known for its high functional group tolerance, although the air and moisture sensitivity of organozinc reagents requires anhydrous conditions. wikipedia.orgnrochemistry.com While specific examples with this compound are not provided, the general applicability of Negishi coupling to aryl iodides suggests its potential for functionalizing this substrate. beilstein-journals.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. nrochemistry.com A key advantage of this method is the stability of organotin reagents to air and moisture, and their tolerance of a wide array of functional groups. nrochemistry.com However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. nrochemistry.com The reaction has been used in the synthesis of complex molecules, and its application to iodopyridines is well-established. acs.orgmdpi.com A study attempting the Stille coupling of a bromopyridine with a tert-butyl ester substituted tributylstannyl benzoate (B1203000) did not yield the desired product, highlighting potential challenges. metu.edu.tr
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds between an aryl halide and an amine. nih.govfishersci.itresearchgate.net It has largely replaced traditional nucleophilic aromatic substitution for the synthesis of arylamines due to its milder conditions and broader substrate scope. fishersci.it The reaction is compatible with a wide range of aryl halides, including iodopyridines, and various primary and secondary amines. acs.orgnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being employed. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Regiochemical Control in Substitution Patterns of Substituted Iodopyridines
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, facilitates attack by nucleophiles. youtube.com The regiochemical outcome of SNAr reactions on substituted pyridines is dictated by the electronic and steric effects of the substituents.
In the case of 3-substituted-5-iodopyridines, the iodine at the C5 position is generally less reactive towards SNAr compared to halogens at the C2 or C4 positions. nih.govacs.org The tert-butyl group at the C3 position in this compound exerts a significant steric and electronic influence. Its electron-donating nature can slightly deactivate the ring towards nucleophilic attack, while its bulk can hinder attack at the adjacent C2 and C4 positions.
Research on polysubstituted pyridines has shown that the regioselectivity of SNAr reactions can be precisely controlled. researchgate.netresearchgate.net For instance, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions can be directed to specific positions by carefully choosing the nucleophile and reaction conditions. researchgate.net While direct studies on this compound are scarce in the provided results, the principles of regiochemical control in SNAr reactions of substituted pyridines are well-established.
Investigation of Hard and Soft Nucleophile Reactivity
The Hard and Soft Acid and Base (HSAB) principle provides a framework for understanding the reactivity of nucleophiles with electrophilic sites on the pyridine ring. epfl.ch Hard nucleophiles, which are typically highly charged and less polarizable (e.g., alkoxides, amides), tend to react at positions with higher positive charge density (hard electrophilic centers). epfl.chyoutube.com Soft nucleophiles, which are more polarizable (e.g., thiolates, phosphines), prefer to attack at softer electrophilic centers. epfl.chyoutube.com
In the context of substituted iodopyridines, this principle can be used to direct the regioselectivity of SNAr reactions. For example, in 2,3,5,6-tetrachloro-4-iodopyridine, soft sulfur-centered nucleophiles preferentially substitute the iodine at the C4 position, while harder oxygen- and nitrogen-centered nucleophiles attack the C2/C6 positions. orgchemres.org This is attributed to the C4 position being a softer electrophilic site compared to the harder C2/C6 positions adjacent to the nitrogen.
For this compound, the C5-iodo position would be considered a relatively soft electrophilic center. Therefore, soft nucleophiles would be expected to react preferentially at this position via an SNAr mechanism, provided the electronic activation is sufficient. Hard nucleophiles, on the other hand, might be less reactive at this position or could potentially react at other activated sites if present. The bulky tert-butyl group could also influence the accessibility of the C4 position to nucleophilic attack. The Michael reaction, involving the addition of soft nucleophiles to α,β-unsaturated carbonyls, provides an analogy for the reactivity of soft nucleophiles. libretexts.org
Electrophilic and Radical Functionalization of the Pyridine Ring
While the pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, these reactions can occur under forcing conditions or with highly activated substrates. For this compound, the electron-donating tert-butyl group could direct incoming electrophiles to the C2, C4, and C6 positions. However, the iodine atom is an electron-withdrawing group, which would further deactivate the ring. C-H fluorination of substituted pyridines has been shown to occur, but often with poor site selectivity. acs.orgnih.gov
Transformations Involving the tert-Butyl Substituent
The tert-butyl group, while often regarded as a sterically bulky and relatively inert directing group, can participate in a range of chemical transformations under specific conditions. Although detailed research focusing exclusively on the transformations of the tert-butyl substituent in This compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on other substituted pyridines and general principles of organic synthesis. The primary modes of reaction for a tert-butyl group attached to an aromatic ring involve C-H bond activation, primarily through free-radical pathways, and in some contexts, rearrangement or elimination reactions.
The inherent stability of the tert-butyl group is attributed to the strong C-C and C-H single bonds and the absence of β-hydrogens on the quaternary carbon, which precludes common elimination pathways. However, the nine primary C-H bonds of the three methyl groups are susceptible to abstraction by highly reactive species, initiating further functionalization.
Potential transformations of the tert-butyl group on the pyridine scaffold can be categorized as follows:
Free-Radical Halogenation: While direct halogenation of the pyridine ring is a common synthetic route, the functionalization of the tert-butyl group itself typically requires free-radical conditions. ucr.edu The stability of the resulting tertiary radical intermediate can drive the reaction. bbhegdecollege.commasterorganicchemistry.cominflibnet.ac.in For instance, the use of N-bromosuccinimide (NBS) or other radical initiators under UV irradiation or at elevated temperatures could potentially lead to the bromination of one of the methyl groups of the tert-butyl substituent.
Oxidation: The oxidation of a tert-butyl group attached to an aromatic ring is challenging but can be achieved under forcing conditions. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide might lead to the formation of corresponding oxidized products, although such reactions on tert-butylpyridines are not commonly reported and may suffer from low yields and side reactions, including degradation of the pyridine ring. More commonly, oxidation occurs at the pyridine nitrogen to form the corresponding N-oxide, which can influence the reactivity of other substituents on the ring.
C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be applied to the tert-butyl group. nih.gov These reactions often require a directing group to position the metal catalyst in proximity to the C-H bond to be activated. In the case of This compound , the pyridine nitrogen or the iodo group could potentially serve as directing groups, although functionalization of the pyridine ring itself is often more favorable.
Due to the lack of specific research on the transformations of the tert-butyl group in This compound , the following table presents analogous or potential reactions based on general reactivity patterns of tert-butylarenes and related heterocycles.
Table 1: Potential Transformations of the tert-Butyl Substituent
| Substrate Analogue | Transformation | Reagents and Conditions | Product(s) | Notes |
| Toluene (as a model for benzylic C-H bonds) | Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, reflux | Benzyl bromide | This illustrates a typical free-radical halogenation at a benzylic-like position. |
| 4-tert-Butylpyridine | N-Oxidation | Hydrogen Peroxide, Acetic Acid | 4-tert-Butylpyridine N-oxide | Oxidation occurs at the nitrogen atom rather than the tert-butyl group. |
| General Alkanes | Free-Radical Halogenation | Cl₂, UV light | Chloroalkanes | Demonstrates the principle of functionalizing inert C-H bonds under radical conditions. |
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of a molecule in solution. Through the analysis of various NMR experiments, a complete structural picture of 3-(tert-Butyl)-5-iodopyridine can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group and the three protons on the pyridine (B92270) ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (around 1.3 ppm) due to the shielding effect of the sp³ carbon to which they are attached. The aromatic protons (H-2, H-4, and H-6) will resonate in the downfield region, characteristic of pyridine rings, generally between 7.0 and 9.0 ppm.
The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has seven distinct carbon signals: four for the pyridine ring (three CH and one C-I) and two for the tert-butyl group (one quaternary and one methyl carbon). The carbon attached to the iodine atom (C-5) is expected to be significantly shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Remarks |
| H-2 | ~8.6 | - | Doublet |
| H-4 | ~8.0 | - | Triplet (Doublet of Doublets) |
| H-6 | ~8.8 | - | Doublet |
| -C(CH₃)₃ | ~1.3 | - | Singlet |
| C-2 | - | ~152 | CH |
| C-3 | - | ~160 | Quaternary C |
| C-4 | - | ~145 | CH |
| C-5 | - | ~95 | C-I (Heavy atom effect) |
| C-6 | - | ~155 | CH |
| -C (CH₃)₃ | - | ~35 | Quaternary C |
| -C(CH₃ )₃ | - | ~30 | CH₃ |
The precise chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating tert-butyl group and the electron-withdrawing, yet polarizable, iodine atom create a specific electronic environment that dictates the exact resonance frequencies. The coupling constants (J-coupling) between the pyridine protons provide information about their spatial relationship. For instance, the coupling between H-2 and H-4 would be a four-bond coupling (⁴J), which is typically smaller than the three-bond coupling (³J) expected between H-4 and H-6 (if H-5 were present). The observed coupling patterns (e.g., doublets, triplets) allow for the unambiguous assignment of each aromatic proton.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₉H₁₂IN. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹²⁷I = 126.904473, ¹⁴N = 14.003074), the monoisotopic mass of the neutral molecule can be calculated with high accuracy. The experimentally determined mass from an HRMS instrument, typically agreeing with the calculated value to within a few parts per million (ppm), provides unequivocal confirmation of the molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂IN |
| Calculated Monoisotopic Mass [M] | 261.0015 |
| Calculated Mass for [M+H]⁺ | 262.0088 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| ~2970-2870 | C-H stretch (tert-butyl) | Strong |
| ~1600-1550 | C=C and C=N ring stretching (pyridine) | Medium-Strong |
| ~1470 | C-H bend (tert-butyl, asymmetric) | Medium |
| ~1370 | C-H bend (tert-butyl, symmetric) | Medium |
| Below 600 | C-I stretch | Strong |
Key features would include C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and strong C-H stretching from the tert-butyl group just below 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) would appear in the 1600-1450 cm⁻¹ region. The presence of the carbon-iodine bond would be confirmed by a strong absorption at low wavenumbers, typically below 600 cm⁻¹.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information. The analysis would yield precise bond lengths, bond angles, and torsion angles. It would definitively confirm the planarity of the pyridine ring and provide the exact geometry of the tert-butyl group and its orientation relative to the ring. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding (involving the iodine atom) or van der Waals forces.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. Pyridine itself shows a strong π → π* transition around 250-260 nm and a weaker, often solvent-dependent, n → π* transition at a longer wavelength. The presence of the tert-butyl and iodo substituents on the pyridine ring in this compound is expected to cause a bathochromic (red) shift in these absorption maxima due to their influence on the energy levels of the molecular orbitals.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While pyridine itself is weakly fluorescent, substitution can significantly alter its photophysical properties. The presence of the heavy iodine atom may lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. A detailed study of the absorption and emission spectra, along with the determination of the fluorescence quantum yield, would provide a complete picture of the molecule's photophysical behavior, which is crucial for applications in optical materials or as fluorescent probes.
Computational and Theoretical Investigations of 3 Tert Butyl 5 Iodopyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3-(tert-butyl)-5-iodopyridine, DFT studies would provide significant insights into its molecular geometry, energetic properties, and the distribution of its frontier molecular orbitals, which are crucial for understanding its reactivity.
DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p) for C, H, N and a basis set with effective core potential for iodine), would be used to determine the optimized molecular geometry of this compound. The pyridine (B92270) ring is expected to be planar, with the tert-butyl and iodo substituents lying in or slightly out of the plane. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated.
The energetic properties of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, would also be determined. These values are fundamental for assessing the molecule's thermodynamic stability.
A critical aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the lone pair of the nitrogen atom, as well as from the p-orbitals of the iodine atom. The LUMO is anticipated to be a π* orbital of the pyridine ring.
Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Optimized Geometry | |
| C-N bond lengths (pyridine ring) | ~1.33-1.34 Å |
| C-C bond lengths (pyridine ring) | ~1.39-1.40 Å |
| C-I bond length | ~2.09 Å |
| C-C bond length (tert-butyl) | ~1.54 Å |
| Energetics | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | ~2.1 D |
Note: These values are illustrative and based on typical DFT results for similar substituted pyridines.
The tert-butyl and iodo substituents on the pyridine ring have profound steric and electronic effects that dictate the molecule's reactivity. The tert-butyl group is sterically bulky and acts as an electron-donating group through hyperconjugation. This steric hindrance can influence the accessibility of adjacent sites on the pyridine ring to incoming reagents, potentially directing reactions to other positions. Electronically, its donating nature increases the electron density on the pyridine ring, which can affect its nucleophilicity and basicity.
The iodine atom is a large, polarizable atom that acts as a weak deactivating group through its inductive effect, yet it can also donate electron density to the π-system through resonance. More importantly, the carbon-iodine bond is a key reactive site, particularly for transition-metal-catalyzed cross-coupling reactions. The electronic properties of the substituents will influence the electron distribution across the pyridine ring, affecting the sites most susceptible to electrophilic or nucleophilic attack. DFT calculations can quantify these effects by mapping the electrostatic potential (ESP) on the molecular surface, revealing regions of positive (electron-poor) and negative (electron-rich) potential.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a collection of molecules over time. An MD simulation of this compound, either in a solvent or in the solid state, would provide insights into its intermolecular interactions and bulk properties.
MD simulations would reveal how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play would be van der Waals interactions, dipole-dipole interactions arising from the molecule's permanent dipole moment, and potentially halogen bonding involving the iodine atom. The bulky tert-butyl groups would significantly influence how the molecules pack in a condensed phase, affecting properties like density and viscosity. A synergistic computational approach merging MD simulations with DFT could elucidate the mechanistic aspects of its interactions, for instance, with surfaces or other molecules, highlighting the roles of noncovalent interactions like Cu⋯N, π-π stacking, and hydrogen bonding in analogous systems.
Mechanistic Studies of Catalytic Reactions via Computational Chemistry
This compound is a prime candidate for participation in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, due to the presence of the reactive C-I bond. Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of these catalytic cycles.
A computational study of a Suzuki-Miyaura coupling involving this compound would involve calculating the energy profile of the entire catalytic cycle, which typically includes three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-I bond of this compound to form a palladium(II) intermediate. The steric bulk of the tert-butyl group may influence the rate of this step.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
DFT calculations can identify the structures of all intermediates and transition states along the reaction pathway. This allows for the determination of activation energies for each step, thereby identifying the rate-determining step of the reaction. Such studies have been performed for a variety of substituted pyridines, providing a framework for understanding how substituents influence reaction rates and yields.
Table 2: Illustrative Energy Profile for a Suzuki-Miyaura Reaction of this compound
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0) + this compound + Arylboronic acid | 0.0 |
| Oxidative Addition TS | [TS_OA] | +15.2 |
| Oxidative Addition Intermediate | [Pd(II)-pyridyl-I] | -5.1 |
| Transmetalation TS | [TS_TM] | +18.5 |
| Transmetalation Intermediate | [Pd(II)-pyridyl-aryl] | -12.3 |
| Reductive Elimination TS | [TS_RE] | +21.0 |
| Products | Pd(0) + Coupled Product | -25.0 |
Note: These values are hypothetical and serve to illustrate a typical energy profile for a palladium-catalyzed cross-coupling reaction.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Predictive Synthesis
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of a chemical compound based on its structural and electronic properties, often calculated using computational methods. For a series of substituted pyridines including this compound, a QSRR study could be developed to predict their performance in a specific reaction, for example, the yield or rate of a catalytic coupling reaction.
The first step in a QSRR analysis would be to calculate a set of molecular descriptors for a training set of molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological. For this compound, important descriptors would likely include the energy of the LUMO, the charge on the carbon atom bonded to iodine, and a descriptor for the steric bulk of the tert-butyl group.
Once the descriptors are calculated, a statistical method such as multiple linear regression or partial least squares would be used to build a mathematical model that correlates the descriptors with the observed reactivity. This model could then be used to predict the reactivity of new, untested molecules like this compound, thereby guiding synthetic efforts and optimizing reaction conditions.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
Applications As a Building Block in Complex Molecule Synthesis
Role in the Construction of Diverse Heterocyclic Frameworks
The iodo-substituent on the 3-(tert-Butyl)-5-iodopyridine ring is a key feature that facilitates its use in the synthesis of complex heterocyclic systems. This iodo group acts as a versatile precursor in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis.
Notably, this compound is an excellent substrate for Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the iodopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method allows for the direct attachment of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine (B92270) ring, leading to the creation of biaryl and related structures that are core components of many pharmaceuticals and functional materials. The choice of palladium catalyst, ligand, and reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partner.
Similarly, the Sonogashira coupling reaction provides a powerful method for introducing alkyne functionalities. By reacting this compound with a terminal alkyne under palladium-copper catalysis, a C(sp)-C(sp²) bond is formed, yielding 5-alkynylpyridine derivatives. These products are valuable intermediates themselves, as the alkyne moiety can be further elaborated into various other functional groups or used in cycloaddition reactions to construct more complex heterocyclic rings. The use of modern, air-stable palladium precatalysts can facilitate these reactions at room temperature, broadening their applicability.
The table below summarizes typical conditions for these key cross-coupling reactions, demonstrating the versatility of this compound as a synthetic building block.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Product | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF / H₂O | 5-Aryl-3-(tert-butyl)pyridine | |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 5-Alkynyl-3-(tert-butyl)pyridine | |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 5-Alkenyl-3-(tert-butyl)pyridine | N/A |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaO-t-Bu | Toluene | 5-Amino-3-(tert-butyl)pyridine | N/A |
This table presents generalized conditions. Specific substrates may require optimization.
Precursor for the Development of Advanced Organic Materials
The structural motifs derived from this compound are of significant interest in materials science, particularly in the development of advanced organic materials for electronic applications. The pyridine ring is an electron-deficient (π-accepting) system, making it a desirable component in materials designed for organic light-emitting diodes (OLEDs) and organic semiconductors.
Through cross-coupling reactions, this compound can be incorporated into larger, conjugated molecular systems. For example, coupling it with electron-donating aromatic or heteroaromatic units can create donor-acceptor (D-A) structures. These D-A molecules often exhibit unique photophysical properties, such as thermally activated delayed fluorescence (TADF), which is crucial for achieving high efficiency in next-generation OLEDs. The tert-butyl group can enhance the solubility and processability of these materials, making them suitable for solution-based fabrication methods, and can also prevent undesirable intermolecular π–π stacking, which often leads to fluorescence quenching in the solid state.
The synthesis of electron-transporting materials is another area where this building block shows promise. The inherent electron-deficient nature of the pyridine core facilitates electron injection and transport in electronic devices. By strategically coupling this compound with other π-conjugated systems, chemists can fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to match the requirements of specific device architectures.
Utility in the Synthesis of Functionally Enriched Chemical Probes and Ligands
In medicinal chemistry and chemical biology, this compound serves as a valuable scaffold for the synthesis of functionally enriched small molecules, including chemical probes and ligands for biological targets. The tert-butyl group is a well-regarded substituent in drug design, as its steric bulk can provide metabolic stability by shielding adjacent positions from enzymatic degradation, and it can fill hydrophobic pockets in protein binding sites.
The reactive iodine atom allows for the systematic and parallel synthesis of libraries of compounds through various cross-coupling reactions. This approach is highly effective in structure-activity relationship (SAR) studies. For instance, in the development of kinase inhibitors, which are a major class of cancer therapeutics, a diverse range of aryl and heteroaryl substituents can be introduced at the 5-position to probe the binding pocket of the target kinase. Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core.
Similarly, for G protein-coupled receptors (GPCRs), which are another major family of drug targets, ligands often possess a central heterocyclic core with specific substituents arranged in a defined spatial orientation. The ability to easily diversify the 5-position of the 3-(tert-butyl)pyridine (B1606968) scaffold allows for the exploration of chemical space to identify ligands with high affinity and selectivity for a specific receptor subtype.
| Target Class | Synthetic Strategy | Rationale for using this compound | Potential Analogs | Reference |
| Protein Kinases | Suzuki or Sonogashira coupling | Rapid diversification at the 5-position to probe the ATP binding site. The tert-butyl group can enhance selectivity and metabolic stability. | 5-(Indolyl)-3-(tert-butyl)pyridine | |
| GPCRs | Buchwald-Hartwig amination or Suzuki coupling | Introduction of amine or aryl groups to interact with key residues in the receptor binding pocket. | N-Aryl-3-(tert-butyl)pyridin-5-amine | |
| Ion Channels | Heck coupling | Installation of substituted alkenes to act as rigid linkers or interaction points. | 5-(Styryl)-3-(tert-butyl)pyridine | N/A |
Stereoselective Synthesis Methodologies Leveraging Pyridine Chirality
While this compound itself is an achiral molecule, it can be utilized as a substrate in synthetic sequences that generate chirality. The pyridine ring can serve as a platform for stereoselective transformations, either by reactions on substituents attached to the ring or by modifications of the ring itself.
One common strategy involves the asymmetric reduction of the pyridine ring to a chiral piperidine (B6355638) or tetrahydropyridine. Such transformations can be achieved using chiral catalysts, leading to products with high enantiomeric excess. The resulting chiral piperidines are highly valuable scaffolds in pharmaceutical chemistry.
Alternatively, stereocenters can be introduced on side chains attached to the pyridine ring. For example, if a carbonyl group is introduced at the 5-position (via a cross-coupling reaction followed by oxidation or hydration of an alkyne), it can then undergo asymmetric reduction or addition reactions to create a chiral alcohol or amine. The steric hindrance provided by the adjacent tert-butyl group could potentially influence the diastereoselectivity of such reactions.
Furthermore, the pyridine nitrogen can be used to direct stereoselective reactions. By forming a chiral complex with a transition metal, the pyridine can act as a chiral ligand or direct a catalytic reaction to a specific face of a substrate. Although direct examples involving this compound are not prominent, the principles of asymmetric catalysis on pyridine derivatives are well-established and could be applied to this scaffold. For example, chiral hypervalent iodine compounds have been developed as catalysts for various enantioselective transformations, highlighting a potential intersection of the iodo-substituent's reactivity and asymmetric synthesis.
Emerging Trends and Future Research Directions
Sustainable and Green Chemistry Approaches for Iodopyridine Synthesis
The synthesis of iodopyridines is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, waste, and energy consumption. jddhs.commdpi.com Traditional iodination methods often rely on harsh reagents and solvents, prompting the development of more environmentally benign alternatives. nih.govnih.gov
A significant trend is the adoption of solvent-free reaction conditions, often facilitated by mechanochemistry. nih.govnih.gov This technique involves the mechanical grinding of solid reactants, which can enhance reaction rates and yields without the need for bulk solvents. nih.gov For instance, an eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives has been developed using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, achieving high yields in a short reaction time. nih.govnih.gov Other methods employ reagents like N-iodosuccinimide (NIS) in the solid state, offering high selectivity and a simple, nonhazardous work-up. researchgate.net The use of recyclable solvents and catalysts is another cornerstone of green synthesis, aiming to minimize the environmental footprint of chemical processes. jddhs.com
| Parameter | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often involves toxic reagents and strong acids (e.g., sulfuric acid, nitric acid). nih.govnih.gov | Utilizes less hazardous reagents like molecular iodine (I₂) with activators (e.g., AgNO₃) or N-iodosuccinimide (NIS). nih.govresearchgate.net |
| Solvents | Typically requires organic solvents. | Emphasizes solvent-free conditions (mechanochemistry) or the use of green/recyclable solvents. jddhs.comnih.gov |
| Conditions | Can require harsh conditions and high temperatures. | Often proceeds under milder, room-temperature conditions. researchgate.net |
| Waste Generation | Generates significant chemical waste. | Reduces waste through higher atom economy and simpler work-up procedures. mdpi.com |
| Efficiency | Variable yields and longer reaction times. | Often results in high yields (70-99%) and shorter reaction times (5-30 minutes). nih.govnih.govresearchgate.net |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the forefront of modern synthetic chemistry, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of complex molecules like 3-(tert-Butyl)-5-iodopyridine. beilstein-journals.org Transition-metal catalysis, in particular, has become a powerful tool for the direct C–H functionalization of pyridine (B92270) rings, offering an atom-economical alternative to traditional multi-step syntheses. beilstein-journals.orgnih.gov
Catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) have been extensively studied for their ability to selectively activate specific C–H bonds on the pyridine core. beilstein-journals.orgnih.gov For example, palladium-catalyzed reactions have been developed for the regioselective arylation of electron-deficient pyridines. nih.gov Recent innovations include the development of novel catalyst architectures to overcome existing limitations. A new class of heterogeneous geminal atom catalysts (GACs), featuring two copper ion cores in a dynamic structure, has been shown to be highly efficient for cross-coupling reactions, significantly lowering the carbon footprint compared to conventional catalysts. nus.edu.sg Furthermore, the integration of biocatalysis with other catalytic methods, such as photocatalysis, is an emerging area. bioengineer.org These hybrid systems combine the high selectivity of enzymes with the broad reaction scope of photocatalysts to enable novel synthetic transformations under mild conditions. bioengineer.org
| Catalyst System | Description | Advantages | Reference |
|---|---|---|---|
| Palladium (Pd) Complexes | Used for C–H activation and cross-coupling reactions, such as arylation. | High regioselectivity for electron-deficient pyridines. | nih.gov |
| Rhodium (Rh) / Iridium (Ir) Complexes | Effective for C–H alkylation, arylation, and borylation at various positions. | Enables functionalization at positions that are challenging to access otherwise (e.g., C3, C4). | beilstein-journals.orgnih.gov |
| Geminal Atom Catalysts (GACs) | Features two metal cores (e.g., copper) in a dynamic structure. | High efficiency, reusability, and a carbon footprint 10 times lower than conventional catalysts. | nus.edu.sg |
| Hybrid Enzyme-Photocatalyst Systems | Combines enzymatic catalysis with photocatalysis to drive multicomponent radical couplings. | High stereoselectivity, mild reaction conditions, and access to novel molecular scaffolds. | bioengineer.org |
Integration of this compound Synthesis into Flow Chemistry and Automated Platforms
The shift from traditional batch processing to continuous flow chemistry represents a paradigm change in chemical manufacturing. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. mdpi.comnih.govnih.gov These benefits are particularly relevant for handling hazardous reagents or unstable intermediates that can be generated and consumed in situ within a closed, controlled system. nih.gov
The synthesis of pyridine derivatives is well-suited for flow chemistry platforms. For example, a continuous flow microreactor using a titanium silicalite (TS-1) catalyst has been successfully employed for the N-oxidation of various pyridines, demonstrating high efficiency, safety, and catalyst stability over hundreds of hours of operation. organic-chemistry.org The integration of flow systems with automated technologies and real-time analytical monitoring allows for rapid reaction optimization. chimia.chsoci.org Bayesian optimization and other machine learning algorithms can be coupled with automated flow reactors to explore reaction parameters and identify optimal conditions with minimal human intervention, accelerating the discovery and development of new synthetic routes. nih.gov
| Feature | Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk when handling hazardous reagents or exothermic reactions at a large scale. | Enhanced safety due to small reactor volumes and superior temperature control; hazardous intermediates are generated and used in situ. nih.gov |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by extending the operation time or running multiple reactors in parallel ("numbering-up"). nih.gov |
| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry, leading to higher reproducibility. organic-chemistry.org |
| Efficiency | May have lower yields and longer reaction times due to inefficient heat/mass transfer. | Improved efficiency, better mixing, and shorter reaction times. mdpi.com |
| Automation | Automation is complex to implement. | Readily integrated with automated liquid handling and real-time analytics for process optimization. nih.gov |
Exploration of New Reactivity Modes and Synthetic Transformations
Research into this compound and related structures is uncovering novel modes of reactivity that expand their utility as synthetic intermediates. nih.gov Beyond classical cross-coupling reactions at the iodo-position, significant effort is focused on the direct functionalization of C–H bonds at other positions on the pyridine ring. nih.gov
One innovative strategy involves a dearomatization–rearomatization sequence. By reacting a pyridine with an external reagent, it is temporarily converted into a non-aromatic intermediate, which alters its reactivity patterns. acs.org This allows for functionalization at positions that are otherwise difficult to access. A remarkable example is the pH-dependent reactivity of oxazino pyridine intermediates, which can be selectively functionalized at the para-position under acidic conditions. acs.org Another area of exploration is radical-based chemistry. The generation of radical intermediates can lead to selective C–H iodination at the C3 and C5 positions of pyridines. rsc.orgrsc.org The reactivity of the pyridine ring can also be altered by nucleophilic attack, such as the reaction of certain pincer complexes with a hydride source, which results in hydride attack at the para position and a loss of aromaticity in the pyridine ring. nih.gov
Design and Synthesis of Derivatives for Specific Advanced Chemical Applications
The this compound scaffold is a valuable starting point for the design and synthesis of complex derivatives with tailored properties for advanced applications, particularly in medicinal chemistry and materials science. chempanda.comnih.gov The iodo group serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions, while the tert-butyl group can provide steric bulk and improve solubility.
In drug discovery, iodopyridine precursors are used to synthesize molecules with potential therapeutic activity. For example, substituted pyridine and pyrido[3,4-d]pyrimidine (B3350098) derivatives have been designed and synthesized as potential anticancer agents that inhibit specific cellular targets like KRAS-G12D or tubulin. mdpi.comnih.gov The ability to create libraries of related compounds by varying the substituents allows for systematic structure-activity relationship (SAR) studies. mdpi.com Another important application is in the field of radiopharmaceuticals. By replacing a benzene (B151609) ring with a pyridine ring in known radiotracers, new analogues can be created with potentially improved pharmacokinetic properties, such as more rapid clearance from normal tissues. nih.gov For instance, 3-guanidinomethyl-5-iodopyridine was synthesized as an analogue of m-iodobenzylguanidine (MIBG), a tracer for neuroendocrine tumors. nih.gov
| Derivative Class | Synthetic Precursor | Target Application | Reference |
|---|---|---|---|
| Pyridine Alkaloids | 3-Iodopyridine (B74083) | Natural product synthesis (e.g., theonelladins). | chempanda.com |
| Radiopharmaceutical Analogues | 5-Iodonicotinic acid derivative | Medical imaging and therapy (e.g., 3-guanidinomethyl-5-iodopyridine for tumor detection). | nih.gov |
| Pyrido[3,4-d]pyrimidines | Substituted pyridines | Anticancer agents (KRAS-G12D inhibitors). | mdpi.com |
| Trimethoxyphenyl Pyridines | Substituted pyridines | Anticancer agents (tubulin inhibitors). | nih.gov |
| tert-Butyl Aryl Sulfides | Aryl halides | Synthetic intermediates for materials science. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
